![molecular formula C23H19N5O2S B2893884 3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-11-6](/img/structure/B2893884.png)

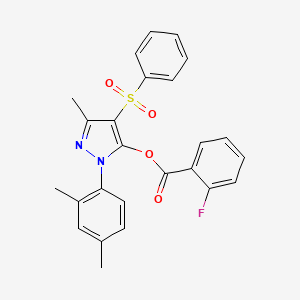

3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed, comprehensively exploring the reaction scope .Molecular Structure Analysis

The molecular formula of the compound is C24H20N5O2S . The average mass is 461.511 Da and the monoisotopic mass is 461.132172 Da .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The triazoloquinazoline scaffold is a prominent feature in compounds exhibiting antimicrobial properties. The [1,2,3]-triazolo[1,5-a]quinazolin-5-amine core, similar to F1608-0136, has been studied for its potential in combating various bacterial and fungal strains. Research suggests that modifications to this core can lead to compounds that are effective against Staphylococcus aureus , Pseudomonas aeruginosa , Klebsiella pneumoniae , and Candida albicans .

Anticancer Properties

Compounds with the triazoloquinazoline structure have been explored for their anticancer activities. The unique structure of F1608-0136 allows it to interact with various enzymes and receptors, which can be harnessed to develop new anticancer drugs. This compound could potentially be used in the synthesis of novel chemotherapeutic agents .

Antiviral Applications

The triazole ring present in F1608-0136 is known for its antiviral capabilities. It can be a part of the structural framework for drugs targeting a broad spectrum of viruses. This includes potential treatments for diseases like hepatitis and other viral infections .

Cardiovascular Drug Development

The triazoloquinazoline derivatives are also being investigated for their cardiovascular effects. F1608-0136 could serve as a precursor for the development of new cardiovascular drugs, aiding in the treatment of heart-related conditions .

Eco-Friendly Synthesis

The synthesis of F1608-0136 involves eco-compatible catalysts and reaction conditions. This makes it a valuable compound for sustainable drug development practices, minimizing the environmental impact of pharmaceutical synthesis .

Antifungal Efficacy

Similar to its antibacterial properties, F1608-0136 and its derivatives can be potent antifungal agents. They can be used to create drugs to treat fungal infections, leveraging the compound’s ability to disrupt fungal cell growth .

Direcciones Futuras

Triazole compounds have been the focus of many research studies due to their versatile biological activities . There is a continuous effort to develop new classes of agents to fight multidrug-resistant pathogens . The future directions in this field could involve the development of new synthetic protocols and the exploration of the biological potential of these compounds .

Mecanismo De Acción

Target of Action

Compounds with similar triazoloquinazoline scaffolds have been reported to exhibit a broad range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects . The specific targets for these activities vary widely and are often dependent on the specific functional groups present in the compound.

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with key residues in the target proteins . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound.

Biochemical Pathways

These could include pathways related to cell division, protein synthesis, signal transduction, and others . The specific effects would depend on the nature of the target and the specific functional groups present in the compound.

Pharmacokinetics

For example, the presence of a sulfonyl group could potentially enhance the compound’s water solubility, which could in turn influence its absorption and distribution .

Result of Action

These could include inhibition of protein synthesis, induction of cell death, disruption of cell signaling pathways, and others .

Action Environment

For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with its targets .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c1-15-12-13-16(2)20(14-15)31(29,30)23-22-25-21(24-17-8-4-3-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMIQMBRJFOGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)

![1-(2-Chloroacetyl)-7a-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2893816.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)